3-Benzyl-6-chloro-2-methoxyquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-chloro-2-methoxyquinoline typically involves the reaction of 6-chloro-2-methoxyquinoline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-chloro-2-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-6-chloro-2-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 3-Benzyl-6-chloro-2-methoxyquinoline is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a bromine atom instead of chlorine.
6-Chloro-2-methoxyquinoline: Lacks the benzyl group.
3-Benzylquinoline: Lacks the chloro and methoxy groups.
Properties
CAS No. |
918519-02-5 |
---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
3-benzyl-6-chloro-2-methoxyquinoline |
InChI |
InChI=1S/C17H14ClNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 |
InChI Key |
FLKSPGGXRCNESG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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